molecular formula C10H8ClNO2 B1435013 5-(4-Chlorophenyl)pyrrolidine-2,4-dione CAS No. 1803604-73-0

5-(4-Chlorophenyl)pyrrolidine-2,4-dione

Cat. No.: B1435013
CAS No.: 1803604-73-0
M. Wt: 209.63 g/mol
InChI Key: SEKBLRVBQFUKMZ-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)pyrrolidine-2,4-dione (Molecular Formula: C 10 H 8 ClNO 2 ) is a high-purity chemical building block of significant interest in medicinal chemistry and neuroscience research . This compound features a pyrrolidine-2,4-dione core (a cyclic imide) substituted with a 4-chlorophenyl group, a structural motif prevalent in the development of novel bioactive molecules . Compounds based on the pyrrolidine-2,5-dione (succinimide) scaffold are extensively investigated for their central nervous system (CNS) activity . Recent studies highlight that derivatives with specific substitution patterns, particularly on the nitrogen atom or at the 3-position of the pyrrolidine ring, demonstrate potent pharmacological properties . Notably, structurally related chlorophenyl-pyrrolidine-2,5-dione analogs have shown promising results as anticonvulsant agents in preclinical models, exhibiting efficacy in standardized tests such as the maximal electroshock (MES) and psychomotor (6 Hz) seizure models, which are benchmarks for identifying potential new therapies for pharmacoresistant epilepsy . The presence of the chlorophenyl group is a common feature in many of these active derivatives, suggesting its importance in interacting with biological targets . Beyond anticonvulsant research, the pyrrolidine-dione core is a versatile precursor in organic synthesis and materials science. This product is intended for research applications as a key synthetic intermediate or as a standard for analytical purposes. It is supplied with comprehensive characterization data to ensure reliability and reproducibility in your experiments. Intended Use: For Research Use Only (RUO). Not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-(4-chlorophenyl)pyrrolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-7-3-1-6(2-4-7)10-8(13)5-9(14)12-10/h1-4,10H,5H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKBLRVBQFUKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(NC1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803604-73-0
Record name 5-(4-chlorophenyl)pyrrolidine-2,4-dione
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Preparation Methods

Synthesis via 5-Methylene Hydantoin Intermediate

One of the principal methods to prepare 5-(4-chlorophenyl)pyrrolidine-2,4-dione derivatives involves starting from 5-methylene-3-(4-chlorophenyl)imidazolidine-2,4-dione, a hydantoin intermediate.

Procedure:

  • The 5-methylene hydantoin (compound 4b) is synthesized with a reported yield of 68%, isolated as a white solid with a melting point above 215°C.
  • This intermediate is then reacted with pyrrolidine at room temperature for approximately 10 minutes.
  • The reaction mixture is treated with diethyl ether to precipitate the product, which is collected by filtration.

Reaction Scheme:

$$
\text{5-Methylene-3-(4-chlorophenyl)imidazolidine-2,4-dione} + \text{Pyrrolidine} \rightarrow \text{this compound derivative}
$$

Yields and Physical Data:

Compound Yield (%) Melting Point (°C) IR (cm⁻¹) Mass Spectrometry (m/z) NMR Highlights (DMSO-d6)
4b 68 >215 1775, 1728, 1671 223 (M+H)+ δ 4.94, 5.26 (d, J=1.5 Hz, =CH2), 7.45-7.47 (Ar H)
5 62 118-119 1774, 1723, 1721 260 (M+H)+, 84 (CH2=Pyr)+ δ 1.68 (br s, Pyr H-3,4), 4.27 (Hyd H-5), 7.31-7.47 (Ar H)
7 - 138-139 1779, 1719 294 (M+H)+, 84 (CH2=Pyr)+ δ 1.68 (br s, Pyr H-3,4), 4.30 (Hyd H-5), 7.37, 7.53 (Ar H)

Note: Compound 5 and 7 are pyrrolidine-substituted hydantoins derived from 4b and related analogs.

Analytical Notes:

  • The IR spectra confirm characteristic carbonyl stretches around 1770-1780 and 1710-1730 cm⁻¹, consistent with hydantoin carbonyl groups.
  • The proton NMR spectra show signals corresponding to pyrrolidine ring protons and aromatic protons of the 4-chlorophenyl substituent.
  • Mass spectrometry confirms molecular ions consistent with the proposed structures.

This synthetic route is notable for its mild reaction conditions, relatively high yield, and straightforward purification by precipitation and filtration.

Alternative Synthesis via Condensation and Cyclization

Another approach involves the condensation of 3-(4-chlorophenyl)-1-methyl-4-piperidone derivatives with 5-chloroisatin and sarcosine under reflux in ethanol, leading to complex spirocyclic pyrrolidine-dione structures.

Procedure:

  • Equimolar amounts of 3,5-bis(4-chlorophenylmethylidene)-1-methyl-4-piperidone, 5-chloroisatin, and sarcosine are refluxed in absolute ethanol for 9 hours.
  • The product crystallizes out upon cooling and is recrystallized from n-butanol.

Outcome:

  • The target compound, a dispiro[indoline-pyrrolidine-piperidine] dione derivative, is obtained as pale-yellow crystals.
  • Yield is reported at 81% with a melting point of 237-239°C.

Analytical Data:

Parameter Value
Molecular Formula C30H26Cl3N3O2
Molecular Weight 566.92
IR Peaks (cm⁻¹) 3164 (NH), 1690 (C=O), 1594, 1483 (C=C)
Elemental Analysis C: 63.69%, H: 4.71%, N: 7.48% (found)

This method is more complex and yields a structurally more elaborate pyrrolidine-2,4-dione derivative, demonstrating the versatility of synthetic strategies for related compounds.

General Notes on Characterization and Purification

  • Purification methods commonly include recrystallization and silica gel chromatography.
  • Spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and FAB-MS are essential for confirming the structure and purity.
  • Melting point determination is routinely used to assess compound identity and purity.

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Product Characteristics Reference
Pyrrolidine addition to 5-methylene hydantoin 5-Methylene-3-(4-chlorophenyl)imidazolidine-2,4-dione + Pyrrolidine Room temperature, 10 min, Et2O precipitation 62-68 White solid, mp 118-215°C, IR 1770-1720 cm⁻¹
Condensation with isatin and sarcosine 3,5-bis(4-chlorophenylmethylidene)-1-methyl-4-piperidone + 5-chloroisatin + Sarcosine Reflux in ethanol, 9 h 81 Pale-yellow crystals, mp 237-239°C, IR 3164,1690 cm⁻¹

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)pyrrolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidine compounds .

Scientific Research Applications

5-(4-Chlorophenyl)pyrrolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)pyrrolidine-2,4-dione involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets are still under investigation, but it is believed to interact with proteins involved in cellular signaling and metabolic processes .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 4-chlorophenyl group enhances lipophilicity and metabolic stability compared to nitro or methylamino substituents, which may improve bioavailability .
  • Melting Points : Pyrrolidine-dione derivatives generally exhibit high melting points (>250°C), as seen in analogs like 5-phenylpyrrolidine-2,3-dione derivatives (268–287°C) .

Spectral and Analytical Data

  • IR Spectroscopy : Pyrrolidine-diones show characteristic C=O stretches near 1650–1700 cm⁻¹, while thiazolidinediones exhibit additional S=O peaks at 1190–1335 cm⁻¹ .
  • ¹H NMR : The 4-chlorophenyl group in this compound produces aromatic proton signals at δ 7.60–7.82 ppm, comparable to furan-linked analogs (δ 7.01–7.95 ppm) .

Biological Activity

5-(4-Chlorophenyl)pyrrolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1803604-73-0
  • Molecular Formula : C10H10ClN2O2

The compound features a pyrrolidine ring substituted with a 4-chlorophenyl group and two carbonyl groups, which are crucial for its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Anticonvulsant Activity : Research indicates that derivatives of pyrrolidine-2,5-dione, including this compound, show potent anticonvulsant properties in animal models. The maximal electroshock (MES) test has demonstrated significant efficacy against seizures .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects, showing activity against various bacterial strains. Its mechanism includes interaction with bacterial cell wall synthesis pathways .
  • Inhibition of Enzymes : Notably, it has been shown to inhibit carbonic anhydrase isoenzymes, which play a role in physiological processes such as acid-base balance and respiration.

The biological effects of this compound are mediated through several mechanisms:

  • Enzyme Interaction : The compound binds to specific enzymes, altering their activity. For instance, it can inhibit carbonic anhydrase by binding to its active site.
  • Modulation of Signaling Pathways : It influences cellular signaling pathways and gene expression by interacting with nuclear receptors like RORγt, which is involved in immune response regulation.
  • Cellular Effects : The compound affects cellular metabolism and function by modulating various biochemical pathways, leading to altered cell proliferation and apoptosis.

Anticonvulsant Studies

A focused series of studies investigated the anticonvulsant properties of pyrrolidine derivatives. In these studies:

  • Animal Models : The compound was tested in seizure models (MES and pentylenetetrazole) showing broad-spectrum anticonvulsant activity.
  • Safety Profile : It exhibited a favorable safety profile compared to existing antiepileptic drugs (AEDs), suggesting potential for clinical application .

Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various pyrrolidine derivatives:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

These results indicate that the compound possesses significant antibacterial properties that warrant further investigation for therapeutic use .

Synthetic Methods

The synthesis of this compound typically involves:

  • Reagents : Use of 4-chlorobenzaldehyde and pyrrolidine-2,4-dione.
  • Conditions : Reactions are often conducted in an aprotic solvent like dimethylformamide (DMF) with sodium hydride as a base to facilitate the formation of the desired product.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(4-Chlorophenyl)pyrrolidine-2,4-dione and its derivatives?

  • Methodological Answer : The compound is typically synthesized via condensation of chlorophenyl-containing precursors (e.g., 4-chlorobenzaldehyde) with pyrrolidine-2,4-dione derivatives. For example, hydantoin analogs are prepared by alkylation or acylation reactions using bromomethyl or acyl chloride intermediates under basic conditions (e.g., NaOH in dichloromethane). Reaction optimization often involves varying catalysts (e.g., Pd/Cu), solvents (DMF/toluene), and temperatures to improve yields (45–70%) .

Table 1 : Representative Synthesis Conditions for Analogous Compounds

PrecursorCatalyst/SolventYield (%)Reference
4-ChlorobenzaldehydePd, DMF70
4-Fluorophenyl bromideCu, Toluene62
Piperidine derivativesNaOH, Dichloromethane45

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) confirms substituent positions and purity. For example, 1H NMR of derivatives shows characteristic peaks for chlorophenyl protons (δ 7.2–7.5 ppm) and pyrrolidine-dione carbonyls (δ 170–175 ppm). High-resolution mass spectrometry (HRMS) or UPLC-MS validates molecular weight (e.g., m/z 375 [M+H]+ in hydantoin derivatives) . X-ray crystallography (using SHELX software) resolves stereochemistry and molecular conformation .

Q. What are the key stability considerations during storage and handling?

  • Methodological Answer : The compound is sensitive to moisture and light. Store under inert gas (argon) at –20°C in amber vials. Purity (>95%) is maintained via recrystallization (e.g., ethanol/water mixtures) and monitored by HPLC. Degradation products (e.g., hydrolyzed dione rings) are detectable via TLC (Rf comparison) .

Q. Which spectroscopic techniques are used to detect impurities?

  • Methodological Answer : Impurities (e.g., unreacted precursors or oxidation byproducts) are identified using:

  • HPLC-DAD : Retention time shifts or additional peaks.
  • FT-IR : Absence of carbonyl stretches (∼1700 cm⁻¹) indicates incomplete cyclization.
  • 13C NMR : Unexpected signals (e.g., δ 190–200 ppm) suggest ketone impurities .

Q. How is the compound’s solubility profile determined for biological assays?

  • Methodological Answer : Solubility is tested in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. For low solubility, derivatization (e.g., methyl ester formation) or nanoformulation (liposomes) enhances bioavailability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s enzyme inhibition potential?

  • Methodological Answer : Molecular docking (AutoDock Vina) simulates interactions with target enzymes (e.g., cyclooxygenase-2). Crystallographic data (PDB IDs) guide ligand-receptor binding simulations. Density Functional Theory (DFT) calculates electron distribution in the dione ring to predict reactivity .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive)?

  • Methodological Answer : Meta-analysis of assay conditions (e.g., bacterial strains, MIC thresholds) identifies variability. Replicate studies under standardized CLSI guidelines. SAR studies (e.g., substituting Cl with F or CH3) clarify substituent effects on activity .

Q. How are reaction conditions optimized to minimize side products in large-scale synthesis?

  • Methodological Answer : Design of Experiments (DoE) evaluates factors like temperature, catalyst loading, and solvent polarity. For example, reducing Pd catalyst from 10 mol% to 5 mol% in DMF decreases dimerization byproducts. In-line FTIR monitors reaction progress in real time .

Q. What methods elucidate stereochemical outcomes in asymmetric synthesis?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers. Circular Dichroism (CD) confirms absolute configuration. X-ray crystallography of single crystals (grown via vapor diffusion) provides definitive proof .

Q. How is the compound’s mechanism of action studied in enzyme inhibition assays?

  • Methodological Answer : Kinetic assays (e.g., Michaelis-Menten plots) determine inhibition type (competitive/non-competitive). Fluorescence quenching studies (e.g., tryptophan residues in enzymes) measure binding constants. Isotopic labeling (14C/3H) tracks metabolic pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Chlorophenyl)pyrrolidine-2,4-dione
Reactant of Route 2
5-(4-Chlorophenyl)pyrrolidine-2,4-dione

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